molecular formula C12H15FN2O3S B8481110 N-(1-(2-fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide

N-(1-(2-fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide

Cat. No. B8481110
M. Wt: 286.32 g/mol
InChI Key: KAEBKJXUYIZJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(2-fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide is a useful research compound. Its molecular formula is C12H15FN2O3S and its molecular weight is 286.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2-fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2-fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H15FN2O3S

Molecular Weight

286.32 g/mol

IUPAC Name

N-[1-(2-fluoro-5-nitrophenyl)ethylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C12H15FN2O3S/c1-8(14-19(18)12(2,3)4)10-7-9(15(16)17)5-6-11(10)13/h5-7H,1-4H3

InChI Key

KAEBKJXUYIZJGX-UHFFFAOYSA-N

Canonical SMILES

CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 ml RBF was charged with 2-methyl-2-propanesulfinamide (3.64 g, 30.0 mmol) and 1-(2-fluoro-5-nitrophenyl)ethanone (5.00 g, 27.3 mmol). THF (55 ml) was added and the resulting slurry was stirred for 5 min until full dissolution was observed. Titanium(IV) ethoxide, technical grade (11.30 ml, 54.6 mmol) was added and the mixture was stirred at 70° C. for 2 h. The mixture was cooled to RT and diluted with 70 ml brine. After stirring for 15 min, EtOAc (50 ml) was added to the mixture and the organic layer was decanted. The aqueous suspension was extracted twice with EtOAc, and the organic fractions were combined, washed with brine and concentrated in vacuo. The residue was purified by FC on 120 g RediSep Gold column using a solvent gradient of 5-50% EtOAc in heptane to afford N-(1-(2-fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide (5.88 g, 20.54 mmol, 75% yield) as yellow oil, which crystallized slowly.
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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